![molecular formula C5H12N2O B130360 N-(3-aminopropyl)acetamide CAS No. 4078-13-1](/img/structure/B130360.png)
N-(3-aminopropyl)acetamide
Overview
Description
N-(3-aminopropyl)acetamide (NAPA) is an organic compound used in a variety of laboratory and industrial applications. It is a versatile reagent that has been used for numerous applications, including the synthesis of organic compounds, the development of novel catalysts, and the study of biochemical and physiological processes. NAPA is also used in the production of pharmaceuticals, cosmetics, and other products.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
N-(3-aminopropyl)acetamide: serves as a valuable building block in the synthesis of heterocyclic compounds . These compounds are crucial in the development of pharmaceuticals and agrochemicals due to their complex and diverse structures that can interact with various biological targets.
Biochemical Marker Analysis
This compound is a monoacetylated polyamine, which has been identified as a potential biochemical marker for cancer and other pathophysiological conditions . Its concentration in biological fluids can be analyzed to aid in the diagnosis and monitoring of these diseases.
Electrocatalysis
In the field of electrocatalysis, particularly in deep eutectic solvents (DESs), N-(3-aminopropyl)acetamide can play a role in the synthesis of electrocatalysts . These catalysts are essential for energy conversion processes, including the electrochemical synthesis of ammonia, which is a key component in fertilizers and many nitrogen-containing chemicals .
Green Chemistry Applications
The compound’s involvement in green chemistry is significant, especially in the transformation of CO2, biomass, and waste plastics . Its use in eco-friendly solvents like DESs contributes to sustainable and environmentally responsible chemical processes.
Material Science Research
Scientists in material science utilize N-(3-aminopropyl)acetamide for its properties that can influence the development of new materials . Its interactions with other chemicals can lead to the creation of innovative materials with specific desired characteristics.
Chromatography
Due to its unique structure, N-(3-aminopropyl)acetamide can be used in chromatographic techniques to separate and analyze complex mixtures . This application is vital in both research and industrial settings for the purification of substances.
Solution Chemistry
The compound finds its application in solution chemistry, where it can affect solubility and reactivity of solutes . Understanding these effects is crucial for the development of new chemical reactions and processes.
Cancer Research
As a monoacetylated polyamine, N-(3-aminopropyl)acetamide is studied for its role in cell proliferation and apoptosis . This research is fundamental in understanding cancer progression and developing targeted therapies.
Mechanism of Action
Target of Action
N-(3-aminopropyl)acetamide is a monoacetylated polyamine . Polyamines are involved in various cellular processes, including cell growth and differentiation, and are promising biochemical markers of cancer and many other pathophysiological conditions .
Mode of Action
It is known that it can be used as a building block in the synthesis of heterocyclic compounds .
Biochemical Pathways
Given its structure as a monoacetylated polyamine, it may be involved in the regulation of polyamine metabolism, which plays a crucial role in cell proliferation and differentiation .
Result of Action
In the context of acinetobacter baumannii, a bacterium, it has been shown that a novel acetyltransferase, dpa, that acetylates 1,3-diaminopropane, directly affects the bacterium’s motility .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-aminopropyl)acetamide. For instance, in warmer, drier seasons, increased emissions of a similar compound, dicamba, caused more severe damage to downwind soybeans, likely worsened by drought stress preventing recovery
properties
IUPAC Name |
N-(3-aminopropyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(8)7-4-2-3-6/h2-4,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZBPSXRYCOKCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549626 | |
Record name | N-(3-Aminopropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)acetamide | |
CAS RN |
4078-13-1 | |
Record name | N-(3-Aminopropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-aminopropyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Is N-(3-aminopropyl)acetamide detectable in human urine?
A: Contrary to some expectations, N-(3-aminopropyl)acetamide was not detected in the urine samples of either cancer patients or healthy individuals. [] This suggests that either the compound is not a common metabolic product in humans or its levels are below the detection limit of the high-pressure liquid chromatography method employed in the study.
Q2: Can you describe the synthesis of N-(3-aminopropyl)acetamide as described in the research?
A: One of the research papers describes the synthesis of 2-(4-allyl-2-methoxyphenoxy)-N-(3-aminopropyl)acetamide, which contains the N-(3-aminopropyl)acetamide moiety. [] The synthesis involves a three-step reaction:
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